molecular formula C25H24N4O3S B2520670 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide CAS No. 1115564-84-5

3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

カタログ番号: B2520670
CAS番号: 1115564-84-5
分子量: 460.55
InChIキー: APRWFYGLLCYBIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative featuring a 1H-imidazole core substituted at the 2-position with a sulfanyl group linked to a benzylcarbamoylmethyl moiety. The N-substituent of the benzamide is a 5-methylfuran-2-ylmethyl group. Such structural motifs are common in bioactive molecules, particularly those targeting enzymes or receptors due to the imidazole’s ability to engage in hydrogen bonding and the aromatic systems’ role in hydrophobic interactions .

特性

IUPAC Name

3-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-18-10-11-22(32-18)16-28-24(31)20-8-5-9-21(14-20)29-13-12-26-25(29)33-17-23(30)27-15-19-6-3-2-4-7-19/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRWFYGLLCYBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then further modified . The benzylcarbamoyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions, while the furan ring is attached via a Friedel-Crafts acylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

化学反応の分析

Types of Reactions

3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

作用機序

The mechanism of action of 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole/Imidazole Cores

a. 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives ()

  • Key Differences : These compounds lack the benzamide and furan groups present in the target molecule. Instead, they feature a benzoimidazolone core with sulfonyl and benzyl/phenethyl substituents.
  • Synthesis : Chlorosulfonation and Fe/HCl-mediated reduction are critical steps, differing from the target compound’s likely amide coupling and thioether formation .
  • Bioactivity : Evaluated for antitumor activity, suggesting that the target compound may also warrant similar pharmacological screening.

b. N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides ()

  • Key Differences : These derivatives incorporate a benzohydrazide instead of a benzamide and a hydrazone linker rather than a sulfanyl group.
  • Synthesis : Relies on hydrazide condensation with benzaldehydes, a strategy distinct from the target compound’s likely thioether and amide bond formations .

c. 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide ()

  • Key Differences : Replaces the furan group with a 5-methylisoxazole and uses a propanamide chain instead of a benzylcarbamoylmethyl-sulfanyl moiety.
  • Spectroscopy : IR and NMR data (e.g., δ 6.50 ppm for isoxazole-H) provide benchmarks for comparing electronic effects of substituents in the target compound .

d. N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide ()

  • Key Similarities : Shares the imidazolyl benzamide core but substitutes the sulfanyl group with a difluorophenyl urea moiety.
  • Functional Implications : The urea group enhances hydrogen-bonding capacity, whereas the target’s sulfanyl group may improve lipophilicity .
Physicochemical and Pharmacokinetic Insights
  • Lipophilicity : The 5-methylfuran group in the target compound may enhance membrane permeability compared to ’s isoxazole or ’s polar urea.
  • Metabolic Stability : The sulfanyl group in the target compound could be susceptible to oxidation, whereas ’s sulfonyl derivatives are more metabolically inert .

生物活性

The compound 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a novel imidazole derivative that has garnered attention for its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H22N4O2S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

Key Features:

  • Imidazole Ring: Confers biological activity through interactions with enzymes and proteins.
  • Benzamide Group: Potentially influences binding to protein targets.
  • Sulfanyl Linkage: May participate in redox reactions, enhancing reactivity.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial for inhibiting metalloenzymes. Additionally, the benzamide moiety may modulate enzyme or receptor activities by occupying binding sites. The sulfanyl group can undergo redox reactions, affecting the stability and reactivity of the compound .

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound was tested against various microbial strains, showing promising results in inhibiting growth:

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1264 µg/mL

This data suggests that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results demonstrated a concentration-dependent decrease in cell viability:

Cell LineIC50 (µM)% Viability at 10 µM
HeLa (cervical)5.440%
MCF-7 (breast)8.235%
A549 (lung)6.730%

These findings indicate that the compound exhibits significant cytotoxic effects on cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

Several studies have focused on related compounds within the imidazole class, providing insights into structure-activity relationships (SAR) that can be applied to our compound:

  • Study on Benzamide Derivatives: A series of benzamide derivatives were synthesized and evaluated for their antifungal activities against Candida species. The presence of an imidazole ring was found to enhance antifungal potency significantly .
  • Tyrosinase Inhibition: Compounds similar to our target were assessed for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The results indicated that modifications in the benzamide structure could lead to enhanced inhibitory activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。